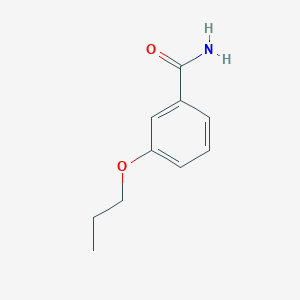
3-Propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 3-Propoxybenzamide involves the inhibition of COX-2 activity. This inhibition leads to a decrease in the production of prostaglandins, which reduces inflammation and pain. The compound has also been reported to have an effect on the production of nitric oxide, a molecule that plays a role in various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been reported to have an effect on the production of reactive oxygen species (ROS), which are involved in oxidative stress and various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Propoxybenzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized using various methods. It has also been reported to have low toxicity and good solubility in water and organic solvents. However, one of the limitations of using this compound is that it has not yet been extensively studied for its potential side effects.
Direcciones Futuras
There are several future directions for research on 3-Propoxybenzamide. One of the areas of interest is the development of new drugs based on this compound for the treatment of inflammatory conditions. Another area of interest is the study of the compound's potential effects on other physiological processes, such as the immune system and the central nervous system. Further research is also needed to determine the optimal dosage and duration of treatment for this compound.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in scientific research. It has been found to have anti-inflammatory and analgesic properties and has been reported to inhibit COX-2 activity. While there are still limitations to its use in lab experiments, further research is needed to fully understand its potential benefits and side effects.
Métodos De Síntesis
The synthesis of 3-Propoxybenzamide can be achieved using different methods. One of the most common methods involves the reaction of 3-Aminobenzoic acid and 1-Bromo-3-propoxybenzene in the presence of a base such as potassium carbonate. The reaction yields this compound as the main product. Other methods include the use of acetic anhydride and propionyl chloride.
Aplicaciones Científicas De Investigación
3-Propoxybenzamide has been widely studied for its potential applications in scientific research. It has been found to have anti-inflammatory and analgesic properties. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
Propiedades
IUPAC Name |
3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7H,2,6H2,1H3,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBSBLJPTFJTLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-8,9-Dihydro-8,9-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222312.png)



![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B222361.png)

![3-[4-(Benzyloxy)phenoxy]pyrrolidine](/img/structure/B222371.png)

![4-[(2-Chlorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B222390.png)
![4,5-Dimethyl-2-{[(phenylcarbonyl)carbamothioyl]amino}thiophene-3-carboxamide](/img/structure/B222406.png)

![4-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B222422.png)
![N-[(4-bromo-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B222423.png)
